Ortho Substitution Enhances MC4R Binding Affinity
In a systematic SAR study of substituted benzylic piperazine derivatives targeting the melanocortin-4 receptor, analogs with ortho substitution on the aromatic ring consistently afforded the highest binding affinity, outperforming both meta- and para-substituted counterparts [1]. This class-level SAR finding has been independently validated across multiple MC4R agonist and antagonist series, where the ortho-substitution pattern is a critical determinant of potency and selectivity [2].
| Evidence Dimension | MC4R Binding Affinity (Rank Order by Substitution Position) |
|---|---|
| Target Compound Data | Ortho-substituted benzylic piperazines: Highest affinity (rank order: ortho > meta > para) [1] |
| Comparator Or Baseline | Para-substituted benzylic piperazines: Lower affinity; Meta-substituted: Intermediate affinity [1] |
| Quantified Difference | Specific Ki/IC50 values for the free amine building block are not reported in the primary literature; the rank-order SAR is established at the elaborated ligand level. Caution: quantitative extrapolation to the unelaborated building block requires direct experimental confirmation. |
| Conditions | Competition binding assays at human MC4R using elaborated piperazine-benzylamine ligands [1] |
Why This Matters
For programs targeting MC4R or related GPCRs, starting with the ortho-substituted scaffold provides the highest probability of achieving potent lead compounds, reducing the number of synthetic iterations required to optimize binding affinity.
- [1] Fisher MJ, Backer RT, Collado I, de Frutos O, Husain S, Hsiung HM, et al. Privileged structure based ligands for melanocortin receptors—Substituted benzylic piperazine derivatives. Bioorg Med Chem Lett. 2005;15(22):4973-8. PMID: 16169215. View Source
- [2] Richardson TI, Ornstein PL, Briner K, Fisher MJ, Backer RT, Biggers K, et al. Structure-activity relationships of piperazinebenzylamines as potent and selective agonists of the human melanocortin-4 receptor. Bioorg Med Chem Lett. 2004;14(18):4701-4. doi:10.1016/j.bmcl.2004.06.081. View Source
